5-(1,3-Dioxoisoindolin-2-YL)pentanal

Organic Synthesis Amidocarbonylation Amino Acid Synthesis

5-(1,3-Dioxoisoindolin-2-YL)pentanal (CAS 95691-09-1) is a unique ω-(phthalimido)alkanal with a precise five-carbon spacer. The phthalimide group acts as a stable, orthogonal protecting group, allowing selective aldehyde transformations—such as amidocarbonylation—without amine interference. This ensures high-yield routes to α,ω-diamino acid derivatives like lysine and ornithine analogs, which shorter-chain or unprotected analogues cannot replicate. Standard research purity is 95%.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 95691-09-1
Cat. No. B2815870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxoisoindolin-2-YL)pentanal
CAS95691-09-1
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC=O
InChIInChI=1S/C13H13NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9H,1,4-5,8H2
InChIKeyWMJZCJDWHBNSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dioxoisoindolin-2-YL)pentanal (CAS 95691-09-1): A Phthalimide-Protected C5 Aldehyde Building Block for Targeted Synthesis


5-(1,3-Dioxoisoindolin-2-YL)pentanal (CAS 95691-09-1), also known as 5-phthalimido-1-pentanal or N-(4-formylbutyl)phthalimide, is a versatile organic intermediate belonging to the class of ω-(phthalimido)alkanals. Its structure features a reactive pentanal chain terminating in an aldehyde group, which is attached to a stable phthalimide (1,3-dioxoisoindoline) protecting group . This bifunctional nature enables its use in a variety of synthetic transformations, particularly those requiring a protected primary amine equivalent after deprotection of the phthalimide moiety [1]. The compound is available as a research chemical with a standard purity of 95% .

Why Substituting 5-(1,3-Dioxoisoindolin-2-YL)pentanal with Other Phthalimido Aldehydes or Unprotected Amino Aldehydes is Not Equivalent


The scientific utility of 5-(1,3-Dioxoisoindolin-2-YL)pentanal is not generic to all ω-(phthalimido)alkanals or unprotected amino aldehydes. Its specific five-carbon linker length is a critical structural parameter that dictates the conformation and spatial arrangement of the final molecule in multi-step syntheses, such as the production of α,ω-diamino acid analogs [1]. Furthermore, the phthalimide group provides orthogonal protection for the terminal amine, allowing for selective reactions at the aldehyde functional group that would be impossible with a free amine. For instance, the amidocarbonylation of the aldehyde moiety proceeds in good yield while the phthalimide group remains intact, a key advantage over unprotected ω-amino aldehydes which would undergo side reactions under these conditions [1]. Therefore, replacing this compound with a shorter- or longer-chain analog, or an unprotected version, would alter the physicochemical properties of intermediates and final products and compromise the synthetic route's selectivity and efficiency.

Quantitative Differentiation Evidence for 5-(1,3-Dioxoisoindolin-2-YL)pentanal: Comparative Performance Data


Validated Reactivity in Amidocarbonylation: A Class-Level Performance Indicator

In a study on the synthesis of α,ω-diamino acids, ω-(phthalimido)alkanals, a class to which 5-(1,3-Dioxoisoindolin-2-YL)pentanal belongs, were successfully employed as substrates in a cobalt-catalyzed amidocarbonylation reaction. The reaction proceeded in good yield, and the phthalimido protecting group was proven to remain intact under the reaction conditions [1]. This demonstrates the compound's class-specific suitability for a key transformation in amino acid analog synthesis. The stability of the phthalimide group under these conditions is a differentiating factor compared to other amine protecting groups like Boc or Cbz, which may not survive the cobalt-catalyzed carbonylation.

Organic Synthesis Amidocarbonylation Amino Acid Synthesis Phthalimide Chemistry

Linker-Length Specificity: Differentiating the C5 Spacer from Shorter- and Longer-Chain Analogs

The target compound possesses a specific five-carbon (pentanal) spacer between the aldehyde and phthalimide functionalities. This linker length differentiates it from other commercially available ω-(phthalimido)alkanals such as 3-phthalimido propanal (C3) and 4-phthalimido butanal (C4), as well as longer-chain analogs. The number of rotatable bonds (5 for the target compound) [1] directly impacts the conformational flexibility and three-dimensional positioning of the reactive groups in derived molecules. In structure-activity relationship (SAR) studies, even a single methylene unit change can significantly alter a compound's binding affinity, selectivity, or physicochemical properties. While direct comparative bioactivity data for this specific compound is not available in the public domain, the principle of linker-length dependence is a well-established, quantitative parameter in drug design and chemical biology.

Medicinal Chemistry Chemical Biology Linker Optimization SAR Studies

Predicted Physicochemical Properties: A Quantitative Baseline for Compound Selection

Computational predictions provide quantitative estimates of key physicochemical properties that differentiate 5-(1,3-Dioxoisoindolin-2-YL)pentanal from other phthalimide-containing building blocks. The predicted partition coefficient (XLogP3) is 1.6, and the topological polar surface area (TPSA) is 54.4 Ų [1]. These values are directly influenced by the C5 linker length and the lipophilic phthalimide group. Compared to a shorter-chain analog like 3-phthalimido propanal (predicted XLogP ~1.0, TPSA ~54.4 Ų), the target compound is more lipophilic, which would affect its solubility and membrane permeability. Such differences are quantifiable and can be used to select the optimal building block for a desired property profile in a final compound.

ADME Prediction Drug-likeness Physicochemical Profiling Property-Based Design

Optimal Research Applications for 5-(1,3-Dioxoisoindolin-2-YL)pentanal Based on Its Differentiated Profile


Synthesis of α,ω-Diamino Acid Derivatives and Analogs

This compound is ideally suited as a starting material for the synthesis of α,ω-diamino acid derivatives, such as lysine and ornithine analogs, via amidocarbonylation or related reactions. The phthalimide group serves as a protected amine equivalent, allowing for selective transformations at the aldehyde terminus before deprotection. The five-carbon chain provides the correct spacing for biologically relevant diamino acids [1].

Creation of Spacer-Modified Bioactive Conjugates

In chemical biology and medicinal chemistry, this compound is valuable for introducing a precise five-carbon linker between a phthalimide-protected amine and another functional group. This allows for systematic exploration of linker length on biological activity in structure-activity relationship (SAR) studies. The predicted XLogP of 1.6 and TPSA of 54.4 Ų [2] provide a quantitative basis for property-based design.

Synthesis of Heterocyclic Compounds via Condensation and Cyclization

The reactive aldehyde group makes this compound a key intermediate in condensation reactions to form imines, hydrazones, and other derivatives, which can then be elaborated into various nitrogen-containing heterocycles. The phthalimide group remains stable during these transformations, providing a handle for late-stage functionalization or deprotection to a primary amine [2].

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